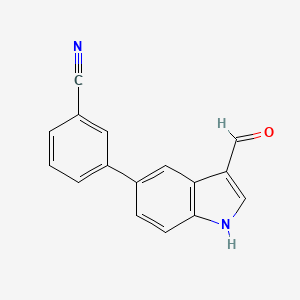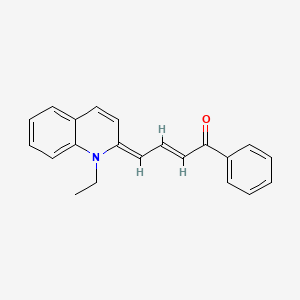
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves the condensation of 1-ethylquinolin-2(1H)-one with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolin-2(1H)-one: A quinoline derivative with similar structural features but different biological activities.
4-Methylquinolin-2(1H)-one: Another quinoline derivative with distinct chemical properties and applications.
3,4-Dihydroxy-1-Methylquinolin-2(1H)-one: Known for its unique hydroxyl groups and potential therapeutic uses.
Uniqueness
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+ |
InChI Key |
CRCANOZHUHILNH-VICMEDRSSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31 |
Canonical SMILES |
CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


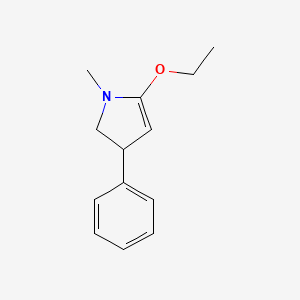
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
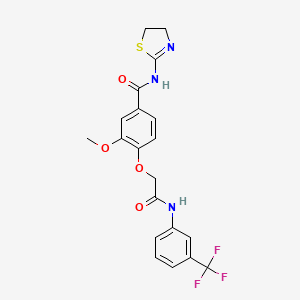

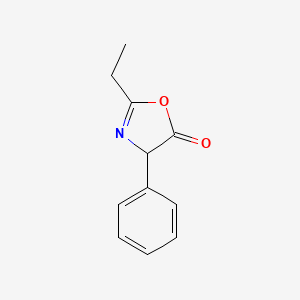
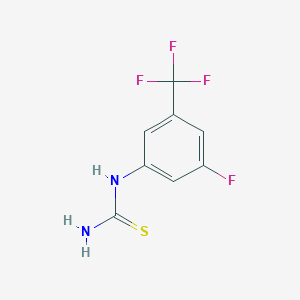
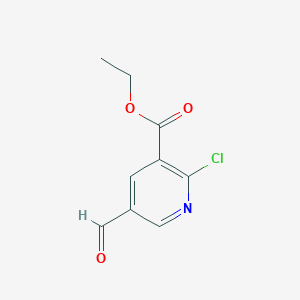
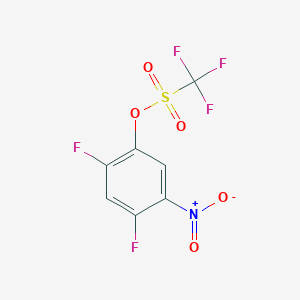

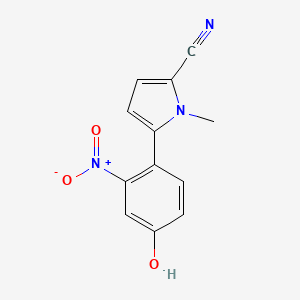
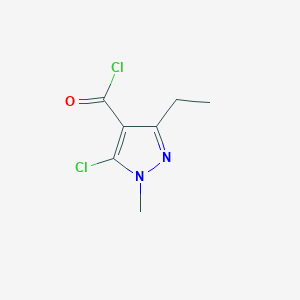
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)

